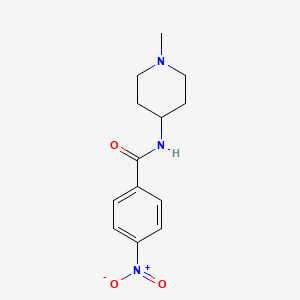
N-(1-methylpiperidin-4-yl)-4-nitrobenzamide
Cat. No. B8695073
M. Wt: 263.29 g/mol
InChI Key: CDDSATAFEYARTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07517873B2
Procedure details


To an ice cooled solution of 3.43 g (0.030 mole) of 4-amino-1-methylpiperidine, 4.58 g (0.045 mole) of triethylamine and 75 mL of tetrahydrofuran, was added a solution of 6.44 g (0.0347 mole) of 4-nitrobenzoyl chloride in 25 mL of tetrahydrofuran. The mixture was stirred at room temperature for 6 hours, then diluted with 50 mL of water and 100 mL of saturated sodium bicarbonate. After stirring another 30 minutes, the mixture was extracted twice with 200 mL of ethyl acetate. The ethyl acetate layers were washed with 200 mL of water, 200 mL of brine, combined, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to give 4.34 g of N-(1-methyl-piperidin-4-yl)-4-nitro-benzamide as off-white powder.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One








Identifiers


|
REACTION_CXSMILES
|
[NH2:1][CH:2]1[CH2:7][CH2:6][N:5]([CH3:8])[CH2:4][CH2:3]1.C(N(CC)CC)C.[N+:16]([C:19]1[CH:27]=[CH:26][C:22]([C:23](Cl)=[O:24])=[CH:21][CH:20]=1)([O-:18])=[O:17]>O1CCCC1.O.C(=O)(O)[O-].[Na+]>[CH3:8][N:5]1[CH2:6][CH2:7][CH:2]([NH:1][C:23](=[O:24])[C:22]2[CH:21]=[CH:20][C:19]([N+:16]([O-:18])=[O:17])=[CH:27][CH:26]=2)[CH2:3][CH2:4]1 |f:5.6|
|
Inputs


Step One
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
3.43 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1CCN(CC1)C
|
|
Name
|
|
|
Quantity
|
4.58 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
6.44 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for 6 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring another 30 minutes
|
|
Duration
|
30 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted twice with 200 mL of ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The ethyl acetate layers were washed with 200 mL of water, 200 mL of brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1CCC(CC1)NC(C1=CC=C(C=C1)[N+](=O)[O-])=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.34 g | |
| YIELD: CALCULATEDPERCENTYIELD | 54.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
